Sulfo-Bis-(N,N'-carboxylic acid)-Cy5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence properties, making it an excellent choice for applications in imaging and labeling. The compound is part of the cyanine dye family, which is characterized by their vivid colors and high molar extinction coefficients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 typically involves the condensation of a sulfonated indole derivative with a carboxylated benzothiazole derivative. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The sulfonic acid groups can be substituted with other functional groups to modify the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco forms of the dye.
Substitution: Modified dyes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for imaging cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.
Industry: Applied in the development of fluorescent sensors and markers.
Wirkmechanismus
The fluorescence of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is due to the electronic transitions within the cyanine dye structure. When the dye absorbs light, electrons are excited to a higher energy state. As the electrons return to their ground state, they emit light, resulting in fluorescence. The sulfonic acid groups enhance the water solubility of the dye, making it suitable for biological applications.
Vergleich Mit ähnlichen Verbindungen
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is compared with other cyanine dyes such as Sulfo-Cyanine3 and Sulfo-Cyanine7. While all these dyes share similar fluorescence properties, Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is unique due to its specific absorption and emission wavelengths, which make it particularly useful for certain imaging applications. Other similar compounds include:
Sulfo-Cyanine3: Absorbs and emits at shorter wavelengths.
Sulfo-Cyanine7: Absorbs and emits at longer wavelengths.
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 stands out for its balance between water solubility and fluorescence efficiency, making it a versatile tool in various scientific fields.
Eigenschaften
Molekularformel |
C37H47N2O10S2+ |
---|---|
Molekulargewicht |
743.9 g/mol |
IUPAC-Name |
6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1 |
InChI-Schlüssel |
KCJWQEQRJODNIT-UHFFFAOYSA-O |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.